molecular formula C6H9ClN2O B2565270 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole CAS No. 926214-36-0

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B2565270
CAS No.: 926214-36-0
M. Wt: 160.6
InChI Key: PKVYWEWVLIJCEQ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole (CAS 926214-36-0) is a high-purity (95%) chemical building block offered for research applications. This compound, with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol, belongs to the 1,3,4-oxadiazole family, a class of heterocycles recognized as valuable ester and amide bioisosteres in medicinal chemistry . The 1,3,4-oxadiazole scaffold is a key feature in several therapeutic agents due to its favorable metabolic profile and ability to engage in hydrogen bonding, making it a crucial pharmacophore in drug discovery . This specific derivative, with its reactive chloroethyl substituent, serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the development of new synthetic methodologies, including metal-free domino protocols and photoredox-mediated cascade cyclizations for constructing 1,3,4-oxadiazole libraries . The widespread application of 1,3,4-oxadiazoles spans anticonvulsant, analgesic, antimicrobial, and antitubercular agents, establishing this moiety as an important scaffold in the search for new therapeutics . This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-3-5-8-9-6(10-5)4(2)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVYWEWVLIJCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 1 Chloroethyl 5 Ethyl 1,3,4 Oxadiazole

Electrophilic and Nucleophilic Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom. This arrangement significantly influences its electronic distribution and, consequently, its reactivity. The replacement of two methine groups (-CH=) in a furan (B31954) ring with two pyridine-type nitrogen atoms (-N=) reduces the aromaticity of the resulting oxadiazole ring, making it a weak base. globalresearchonline.net

Electrophilic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are generally difficult. globalresearchonline.net This is attributed to the relatively low electron density on the carbon atoms, a consequence of the electron-withdrawing effect of the pyridine-type nitrogen atoms. globalresearchonline.net However, electrophilic attack can occur at the electron-rich nitrogen atoms, particularly if the ring is substituted with electron-releasing groups. globalresearchonline.netrroij.com

Table 1: General Reactivity of the 1,3,4-Oxadiazole Ring

Reaction Type Reactivity Influencing Factors
Electrophilic Substitution (at Carbon) Difficult Low electron density on carbon atoms due to electron-withdrawing nitrogen atoms. globalresearchonline.net
Electrophilic Substitution (at Nitrogen) Possible Favored with electron-releasing groups on the ring. globalresearchonline.netrroij.com
Nucleophilic Attack Resistant Aromatic stabilization of the ring. rroij.com
Nucleophilic Aromatic Substitution Possible Requires a good leaving group at the 2- or 5-position. thieme-connect.de

Reaction Pathways Involving the 1-Chloroethyl Moiety

The 1-chloroethyl group attached to the 1,3,4-oxadiazole ring at the 2-position is a primary site for chemical transformations, including nucleophilic substitution and elimination reactions.

The carbon atom bonded to the chlorine in the 1-chloroethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile.

The SN2 (bimolecular nucleophilic substitution) mechanism would involve a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.

In the presence of a base, 2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole can undergo an elimination reaction to form an olefinic product, 2-vinyl-5-ethyl-1,3,4-oxadiazole. This reaction involves the removal of a proton from the carbon atom adjacent to the one bearing the chlorine, and the subsequent expulsion of the chloride ion. Elimination reactions can proceed through E1 or E2 mechanisms, which are often in competition with SN1 and SN2 reactions, respectively. libretexts.org

The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism is favored by strong, sterically hindered bases. The E1 (unimolecular elimination) mechanism proceeds through the formation of a carbocation intermediate, which then loses a proton to form the alkene. libretexts.org This pathway is favored by weak bases and conditions that promote carbocation formation.

According to Zaitsev's rule, in elimination reactions, the major product is typically the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com In the case of this compound, only one constitutional isomer of the alkene can be formed.

While less common for simple alkyl halides, rearrangement reactions can occur, particularly in reactions that proceed through a carbocation intermediate (SN1 and E1 pathways). These rearrangements, such as hydride or alkyl shifts, lead to the formation of a more stable carbocation. However, with a secondary carbocation adjacent to a heterocyclic ring, the potential for rearrangement in this specific molecule is likely to be limited unless specific reaction conditions or catalysts are employed that would favor such a pathway. More complex rearrangements, such as the Boulton–Katritzky Rearrangement, are known for oxadiazole systems, but these typically involve the ring atoms and are not direct transformations of the alkyl side chain. researchgate.net

Reactivity Profiles of the Ethyl Substituent

The ethyl group at the 5-position of the 1,3,4-oxadiazole ring is generally less reactive than the 1-chloroethyl group. The C-H bonds of the ethyl group are relatively strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles under standard conditions.

However, under more forcing conditions, such as in the presence of strong oxidizing agents or free radical initiators, the ethyl group can undergo oxidation or halogenation. For instance, free radical halogenation could lead to the substitution of one or more hydrogen atoms on the ethyl group with a halogen. The reactivity of the C-H bonds would follow the general trend of tertiary > secondary > primary, meaning the methylene (B1212753) (-CH2-) hydrogens would be more susceptible to abstraction than the methyl (-CH3) hydrogens.

Influence of Substituent Electronic Properties on 1,3,4-Oxadiazole Ring Reactivity

The nature of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring has a profound impact on its reactivity. researchgate.net These substituents can be broadly classified as either electron-donating or electron-withdrawing groups.

Electron-donating groups (EDGs) , such as alkyl groups (like the ethyl group in the target molecule), increase the electron density of the oxadiazole ring. This can be attributed to inductive effects. An increase in electron density can make the ring more susceptible to electrophilic attack, particularly at the nitrogen atoms. rroij.com However, studies have shown that electron-donating substituents can sometimes lead to lower yields in certain synthetic reactions involving the oxadiazole ring, suggesting a complex interplay of factors. otterbein.eduotterbein.edu

Electron-withdrawing groups (EWGs) , such as the 1-chloroethyl group (due to the electronegativity of the chlorine atom), decrease the electron density of the oxadiazole ring. This deactivation makes the ring less susceptible to electrophilic attack. Conversely, electron-withdrawing groups can enhance the susceptibility of the ring's carbon atoms to nucleophilic attack, especially in nucleophilic aromatic substitution reactions where a leaving group is present. nih.gov Research has indicated that electron-withdrawing substituents often lead to higher and more consistent yields in the synthesis of 1,3,4-oxadiazoles. otterbein.edunih.gov

Table 2: Influence of Substituents on 1,3,4-Oxadiazole Reactivity

Substituent Type Example on Target Molecule Effect on Ring Electron Density Impact on Electrophilic Attack Impact on Nucleophilic Attack
Electron-Donating Ethyl group Increase Activates the ring (especially at N atoms) rroij.com Deactivates the ring
Electron-Withdrawing 1-Chloroethyl group Decrease Deactivates the ring Activates the ring (for substitution) nih.gov

Investigations into Reaction Kinetics and Thermodynamic Parameters of Transformations

Without dedicated research studies focusing on this compound, any attempt to present kinetic or thermodynamic data would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to elucidate the reactivity profile and mechanistic pathways of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Chloroethyl 5 Ethyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole, the spectrum is predicted to show three distinct sets of signals corresponding to the ethyl group and the 1-chloroethyl substituent.

The ethyl group attached to C5 of the oxadiazole ring is expected to produce a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. mdpi.com The methylene protons are deshielded by the adjacent heterocyclic ring, shifting them downfield. The 1-chloroethyl group at C2 will exhibit a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The methine proton is significantly deshielded by both the electronegative chlorine atom and the oxadiazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH(Cl)CH₃ ~ 5.2 - 5.4 Quartet (q) ~ 7.0
-CH₂CH₃ ~ 2.9 - 3.1 Quartet (q) ~ 7.6
-CH(Cl)CH₃ ~ 1.9 - 2.1 Doublet (d) ~ 7.0

Note: Data is predicted based on typical values for substituted 1,3,4-oxadiazoles.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The two carbons within the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are characteristically found at low field (downfield) due to their position within the electron-deficient aromatic system, typically in the 163-168 ppm range. mdpi.commdpi.com The carbons of the alkyl substituents will appear at higher field (upfield). The carbon atom bonded to chlorine (-CH(Cl)) will be deshielded compared to a standard alkyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (Oxadiazole) ~ 166 - 168
C5 (Oxadiazole) ~ 163 - 165
-C H(Cl)CH₃ ~ 48 - 52
-C H₂CH₃ ~ 22 - 25
-C H₃ (of ethyl) ~ 10 - 12

Note: Data is predicted based on typical values for substituted 1,3,4-oxadiazoles. mdpi.commdpi.com

To confirm the assignments from 1D NMR and establish the precise connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include one between the methine proton and the methyl protons of the 1-chloroethyl group, and another between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignment of each proton signal to its corresponding carbon atom (e.g., the -CH(Cl) proton signal at ~5.3 ppm would correlate with the carbon signal at ~50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the substituent groups to the heterocyclic core. Expected key correlations would be from the methylene protons of the ethyl group to the C5 carbon of the oxadiazole ring, and from the methine proton of the 1-chloroethyl group to the C2 carbon of the ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of the oxadiazole ring and its substituents. The key expected vibrations include the C=N stretching of the heterocyclic ring, the C-O-C stretching characteristic of the oxadiazole ether linkage, and C-H stretching and bending modes from the alkyl groups. mdpi.comnih.gov A band corresponding to the C-Cl stretch would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C-H (Alkyl) 2950 - 3000 Stretching
C=N (Oxadiazole) 1610 - 1650 Stretching
C-O-C (Oxadiazole) 1240 - 1280 Asymmetric Stretching
C-O (Oxadiazole) 1020 - 1070 Symmetric Stretching

Note: Data is predicted based on typical values for substituted 1,3,4-oxadiazoles. mdpi.comnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₉ClN₂O. The nominal molecular weight is 160.6 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles often involves cleavage of the substituents or fragmentation of the heterocyclic ring itself. core.ac.uk Key predicted fragmentation pathways for this compound would include the loss of a chlorine radical (·Cl), loss of an ethyl radical (·CH₂CH₃), and cleavage of the C-C bond in the chloroethyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Fragment Predicted m/z Identity
[C₆H₉ClN₂O]⁺ 160/162 Molecular Ion [M]⁺
[C₆H₉N₂O]⁺ 125 [M - Cl]⁺
[C₅H₆ClN₂O]⁺ 145/147 [M - CH₃]⁺
[C₄H₄N₂O]⁺ 96 [M - C₂H₅Cl]⁺

Note: Data is predicted based on chemical structure and common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula from the precise mass.

For this compound, with a molecular formula of C₆H₉ClN₂O, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to produce an m/z value for the protonated molecule ([M+H]⁺) that closely matches this calculated value, thereby confirming its elemental composition. The presence of the chlorine isotope (³⁷Cl) would also be observed as a characteristic M+2 peak with an intensity approximately one-third of the M peak (for the ³⁵Cl isotope), further corroborating the presence of a single chlorine atom.

Table 1: Theoretical HRMS Data for this compound
Ion SpeciesMolecular FormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)
[M+H]⁺C₆H₁₀ClN₂O⁺161.0476163.0447
[M+Na]⁺C₆H₉ClN₂NaO⁺183.0295185.0266

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. When a molecule is bombarded with high-energy electrons (typically 70 eV), it forms a high-energy molecular ion (M⁺˙) that undergoes characteristic fragmentation.

The fragmentation of this compound would be expected to proceed through several predictable pathways based on the structure of 1,3,4-oxadiazole derivatives and substituted alkyl chains. nih.govresearchgate.net Key fragmentation events would likely include:

Alpha-cleavage: Fission of the bond adjacent to the oxadiazole ring, leading to the loss of a methyl radical from the chloroethyl group or an ethyl radical.

Heterocyclic Ring Cleavage: The 1,3,4-oxadiazole ring itself can fragment, a common pathway for this class of compounds. researchgate.net

Loss of Chlorine: Elimination of a chlorine radical (Cl˙) or hydrogen chloride (HCl).

McLafferty Rearrangement: If sterically possible, a gamma-hydrogen transfer could lead to the elimination of a neutral molecule.

Analysis of these fragments allows for the piece-by-piece reconstruction of the molecule's structure.

Table 2: Plausible Major Fragments in the EI-MS of this compound
Plausible Fragment StructureProposed LossExpected m/z
[M - CH₃]⁺Loss of methyl from chloroethyl group145
[M - Cl]⁺Loss of chlorine radical125
[M - C₂H₄Cl]⁺Cleavage of the chloroethyl side chain97
[C₂H₅-C₂N₂O]⁺Fragment containing the ethyl-oxadiazole core97
[C₂H₅]⁺Ethyl cation29

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is related to the energy of electronic transitions, typically π → π* and n → π* transitions for molecules with pi systems and heteroatoms. dtic.milijrpr.com

The 1,3,4-oxadiazole ring contains a conjugated system. However, in this compound, the substituents are alkyl groups, meaning there is no extended conjugation across the molecule, unlike in diaryl-substituted oxadiazoles (B1248032) which absorb at longer wavelengths. researchgate.net Therefore, the primary electronic transitions would be localized within the oxadiazole ring. The expected absorption would be in the UV region, corresponding to π → π* transitions within the heterocyclic system. The presence of heteroatoms (nitrogen and oxygen) also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.

Table 3: Expected Electronic Transitions for this compound
Electronic TransitionChromophoreExpected λmax Range (nm)
π → πC=N and C=O functionalities within the oxadiazole ring~200-250
n → πNon-bonding electrons on oxygen and nitrogen atoms~270-300 (Weak intensity)

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of molecules within it. While specific data is not available, the analysis would yield the parameters listed in the table below. This information is crucial for understanding the molecule's conformation and packing in the solid state, which influences its physical properties. Studies on other 1,3,4-oxadiazole derivatives have revealed that these rings are typically planar, and this planarity would be expected in the target compound. researchgate.net

Table 4: Crystallographic Parameters Determined by X-ray Diffraction Analysis
ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.
Bond Lengths and AnglesPrecise measurements of intramolecular distances and angles.

Computational and Theoretical Investigations of 2 1 Chloroethyl 5 Ethyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties. These calculations are typically performed using various functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. doi.org

The presence of rotatable bonds in the ethyl and chloroethyl substituents of this compound allows for the existence of multiple conformations. Conformational analysis using DFT helps in identifying the most stable conformers by calculating their relative energies. By systematically rotating the dihedral angles associated with these substituents, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. nih.gov

This analysis reveals the energy landscape of the molecule, providing insights into its flexibility and the populations of different conformers at thermal equilibrium. The global minimum on the energy landscape corresponds to the most stable and, therefore, most abundant conformation of the molecule.

Table 1: Illustrative Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-C-C-Cl)Relative Energy (kcal/mol)
A60°0.5
B180°0.0
C-60°0.5

Note: The data in this table is illustrative and represents the type of information obtained from conformational analysis.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of its atoms. doi.org These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model. doi.orgnih.gov It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations. doi.org Therefore, scaling factors are often applied to the computed frequencies to improve the agreement with experimental spectra. This comparison aids in the definitive assignment of vibrational bands observed in the experimental spectra. doi.orgnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Scaled FrequencyExperimental Frequency (FT-IR)
C=N stretch (oxadiazole)168016131610
C-O-C stretch (oxadiazole)125012001195
C-Cl stretch750720715
C-H stretch (ethyl)301028902885

Note: The data in this table is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the energy of the LUMO is related to its ability to accept electrons, making it an electrophile. youtube.compearson.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. doi.org For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. ijopaar.com

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Note: The values in this table are representative and intended for illustration.

Molecular Electrostatic Potential (MESP) Surface Analysis for Identification of Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. chemrxiv.org

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent positive electrostatic potential and correspond to electron-deficient areas, which are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxadiazole ring would be expected to show negative potential, while the hydrogen atoms would exhibit positive potential. nih.govrsc.org

Calculation of Quantum Chemical Descriptors and Global Reactivity Parameters

From the HOMO and LUMO energies, several quantum chemical descriptors and global reactivity parameters can be calculated to further quantify the reactivity of this compound. researchgate.net These parameters provide a more quantitative understanding of the molecule's chemical behavior.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 4: Illustrative Calculated Global Reactivity Parameters

ParameterValue (eV)
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Chemical Softness (S)0.159
Electrophilicity Index (ω)3.00

Note: These values are illustrative and derived from the representative HOMO/LUMO energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with its environment, such as a solvent. sciepub.com

These simulations can provide insights into how the molecule behaves in a solution, including its solvation structure and the dynamics of its conformational transitions. This information is particularly useful for understanding how the molecule might interact with other molecules in a real-world setting.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or reactivity, respectively. While specific QSPR and QSRR investigations focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on its molecular structure. These studies are instrumental in the rational design of novel molecules with desired characteristics, thereby minimizing the need for extensive experimental synthesis and testing.

For this compound, a QSPR study would seek to correlate its structural features with properties such as boiling point, solubility, lipophilicity (log P), and stability. A QSRR study, on the other hand, would focus on correlating the structure with its reactivity in various chemical reactions, for instance, its susceptibility to nucleophilic substitution at the carbon atom bearing the chlorine atom.

The development of a QSPR or QSRR model typically involves three key stages:

Data Set Generation: A series of compounds with structural similarities to this compound would be selected, and their relevant properties or reactivities would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the observed property or reactivity. The predictive power of the model is then rigorously validated.

Molecular Descriptors Relevant to this compound

A variety of molecular descriptors would be pertinent to building a predictive model for this compound. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for predicting reactivity. Examples include dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Physicochemical Descriptors: These include properties like molar refractivity and polarizability, which are related to the molecule's interaction with its environment.

An illustrative set of descriptors that would be calculated for a QSPR/QSRR study of this compound and related compounds is presented in the interactive table below.

Descriptor CategoryDescriptor NameDescriptionPotential Influence on this compound
Topological Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Influences physical properties like boiling point and density.
Wiener IndexA distance-based descriptor that reflects the branching of the molecule.Relates to the compactness of the molecular structure.
Geometrical Molecular Surface AreaThe total surface area of the molecule.Affects solubility and interactions with biological receptors.
Molecular VolumeThe volume occupied by the molecule.Correlates with steric effects in chemical reactions.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular forces and solubility in polar solvents.
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
Physicochemical Log PThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which affects absorption and distribution.
Molar RefractivityA measure of the total polarizability of a mole of a substance.Related to the volume and polarizability of the molecule.

Illustrative QSPR/QSRR Models

In the absence of specific experimental data for this compound, hypothetical QSPR and QSRR models can be conceptualized based on known relationships for similar classes of compounds.

For example, a QSPR model for predicting the lipophilicity (log P) of a series of 2,5-disubstituted-1,3,4-oxadiazoles might take the following form:

log P = c₀ + c₁(Molecular Weight) + c₂(Molecular Surface Area) - c₃*(Dipole Moment)

In this hypothetical equation, the coefficients (c₀, c₁, c₂, c₃) would be determined through statistical regression analysis of a dataset of related oxadiazole derivatives. The positive coefficients for molecular weight and surface area suggest that larger molecules tend to be more lipophilic, while the negative coefficient for the dipole moment indicates that increased polarity leads to lower lipophilicity.

Similarly, a QSRR model to predict the rate of a hypothetical nucleophilic substitution reaction on the chloroethyl group could be formulated. Such a model would likely incorporate electronic descriptors that quantify the electrophilicity of the carbon atom attached to the chlorine.

The table below presents a hypothetical QSRR model for a series of haloalkyl-1,3,4-oxadiazole derivatives.

Dependent VariableModel Equation
log(k) 2.15 + 0.45(LUMO Energy) - 0.21(Steric Hindrance Parameter) + 0.12*(Electrostatic Charge on Cα)0.850.78

In this illustrative model, log(k) represents the logarithm of the reaction rate constant. A lower LUMO energy would facilitate nucleophilic attack, hence the positive coefficient. Increased steric hindrance around the reaction center would slow the reaction, as indicated by the negative coefficient. A more positive electrostatic charge on the alpha-carbon (Cα) would attract nucleophiles, leading to a faster reaction. The statistical parameters R² (coefficient of determination) and Q² (cross-validated R²) would be used to assess the goodness-of-fit and predictive ability of the model, respectively.

These examples underscore the potential of QSPR and QSRR studies to provide valuable insights into the properties and reactivity of this compound, thereby guiding future research and applications of this compound.

Advanced Materials Applications of 1,3,4 Oxadiazole Derivatives

Optoelectronic Materials and Devices

The unique electronic structure of the 1,3,4-oxadiazole (B1194373) ring, characterized by its electron-deficient nature, makes it a prime candidate for various optoelectronic applications. These materials are integral to the development of efficient and durable electronic and photonic devices.

Electron Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the efficient transport of electrons from the cathode to the emissive layer is crucial for achieving high performance. The 1,3,4-oxadiazole moiety is a well-established electron-transporting group. Its electron-deficient character facilitates the acceptance and transport of electrons. While specific data for 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole is not available, studies on analogous 2,5-disubstituted-1,3,4-oxadiazoles provide insight into their electron transport capabilities.

For instance, 2,5-diaryl-1,3,4-oxadiazoles have demonstrated excellent performance as electron transporters. researchgate.net The electron mobility in these materials is a key parameter determining their effectiveness. The introduction of different substituents on the phenyl rings allows for the tuning of the electronic properties, such as the electron affinity and ionization potential, which in turn affects the electron injection and transport efficiency.

Table 1: Electron Transport Properties of Analogous 1,3,4-Oxadiazole Derivatives This table presents representative data for analogous compounds to illustrate the potential properties of this compound.

Compound Electron Mobility (cm²/Vs) LUMO Level (eV) HOMO Level (eV)
2,5-Diphenyl-1,3,4-oxadiazole (PPD) ~10⁻⁵ -2.5 -6.2
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) ~10⁻⁵ -2.4 -6.1

Note: The values presented are approximate and can vary based on the specific experimental conditions and device architecture.

Luminescent Materials (e.g., Laser Dyes, Optical Brighteners, Scintillators)

The rigid and planar structure of the 1,3,4-oxadiazole ring often leads to high photoluminescence quantum yields, making these compounds suitable for various luminescent applications. They can be utilized as laser dyes, where their ability to undergo efficient stimulated emission is harnessed. As optical brighteners, they absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. In scintillators, they convert high-energy radiation into detectable light pulses.

The luminescent properties are highly dependent on the molecular structure, particularly the nature of the substituents at the 2 and 5 positions. While specific data for this compound is not documented, research on other 2,5-disubstituted 1,3,4-oxadiazoles highlights their potential. For example, aryl-substituted oxadiazoles (B1248032) often exhibit strong blue fluorescence. nih.gov

Table 2: Photoluminescent Properties of Analogous 1,3,4-Oxadiazole Derivatives This table presents representative data for analogous compounds to illustrate the potential properties of this compound.

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
2,5-Diphenyl-1,3,4-oxadiazole 298 365 > 80
2-Butyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole 310 380 ~ 75

Note: The spectral properties and quantum yields are solvent and concentration dependent.

Photoactive Components in Organic Solar Cells

In the field of organic photovoltaics, 1,3,4-oxadiazole derivatives have been explored as components in the active layer of organic solar cells. Their electron-accepting nature makes them suitable for use as electron acceptors or as part of the donor-acceptor system that facilitates charge separation upon light absorption. The performance of these solar cells is evaluated based on parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

While there is no specific data for organic solar cells employing this compound, the broader class of oxadiazole-containing materials has shown promise. For instance, polymers and small molecules incorporating the 1,3,4-oxadiazole moiety have been used in bulk heterojunction solar cells, with efficiencies reaching competitive values. jos.ac.cn

Table 3: Performance of Representative Organic Solar Cells with 1,3,4-Oxadiazole Derivatives This table presents representative data for analogous systems to illustrate the potential application of this compound.

Donor/Acceptor System Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
P3HT:Oxadiazole Derivative 1 0.85 8.2 60 4.2
Polymer-Oxadiazole:PCBM 0.92 10.5 65 6.3

Note: Performance is highly dependent on the specific materials used, device fabrication, and testing conditions.

Polymeric Materials and High-Performance Polymers

The incorporation of the 1,3,4-oxadiazole ring into polymer backbones imparts exceptional thermal and chemical stability, leading to the development of high-performance polymers for demanding applications.

Monomers for Thermally Stable Polymers

The 1,3,4-oxadiazole nucleus can be incorporated into monomers that are subsequently polymerized to form polyoxadiazoles. These polymers are known for their high thermal stability, excellent mechanical properties, and resistance to chemical degradation. The synthesis of such polymers often involves the polycondensation of dicarboxylic acids or their derivatives with dihydrazides, followed by cyclodehydration to form the oxadiazole rings.

Polymers containing the 1,3,4-oxadiazole moiety exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), making them suitable for applications where high-temperature resistance is required. researchgate.net

Table 4: Thermal Properties of Polyoxadiazoles Derived from Analogous Monomers This table presents representative data for analogous polymers to illustrate the potential properties of polymers derived from this compound-containing monomers.

Polymer Structure Tg (°C) Td (°C, 5% weight loss)
Poly(p-phenylene-1,3,4-oxadiazole) > 400 > 500
Poly(m-phenylene-1,3,4-oxadiazole) ~ 250 > 450

Note: Thermal properties are influenced by the polymer's molecular weight, crystallinity, and the presence of other functional groups.

Thermal Insulation Polymers

The rigid structure and strong intermolecular interactions of polyoxadiazoles can lead to materials with low thermal conductivity, making them candidates for thermal insulation applications. When processed into foams or aerogels, the resulting high porosity combined with the inherent thermal stability of the polymer matrix can provide excellent insulation properties, particularly at high temperatures.

While specific data on thermal insulation polymers based on this compound is not available, the general class of aromatic heterocyclic polymers, including polyimides and polyoxadiazoles, is known for its potential in high-performance insulation. The thermal conductivity of such polymer foams is a key metric for their insulating capability.

Table 5: Representative Thermal Conductivity of High-Performance Polymer Foams This table provides a general comparison with other high-performance insulating foams.

Polymer Foam Density ( kg/m ³) Thermal Conductivity (W/m·K)
Polyimide Foam 5 - 50 0.030 - 0.040
Polyurethane Foam (PUF) 30 - 100 0.020 - 0.030

Note: Thermal conductivity is dependent on the foam's density, cell structure, and the gas within the cells.

Liquid Crystalline Materials and Mesomorphic Behavior

The 1,3,4-oxadiazole ring is a well-established component in the design of liquid crystalline materials. Its rigid, linear structure and electron-deficient nature contribute to the formation of various mesophases, including nematic and smectic phases. The mesomorphic properties of 1,3,4-oxadiazole derivatives are highly dependent on the nature and length of the terminal substituent groups.

Structure-Mesomorphism Relationships

For a 1,3,4-oxadiazole derivative to exhibit liquid crystalline behavior, it typically requires a molecular structure that is rigid, anisotropic (rod-shaped or disc-shaped), and possesses appropriate intermolecular interactions. The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in determining the melting point and the type and stability of the mesophase. Generally, longer alkyl or alkoxy chains attached to a rigid core containing the 1,3,4-oxadiazole ring tend to promote the formation of smectic phases.

However, there is no specific research available in the scientific literature that details the synthesis and investigation of the liquid crystalline properties of this compound. Therefore, its potential to exhibit mesomorphic behavior remains unconfirmed.

Energetic Materials and High-Performance Explosives

The 1,3,4-oxadiazole ring is recognized as a valuable building block in the development of energetic materials. Its high nitrogen content, thermal stability, and positive heat of formation make it an attractive scaffold for creating high-performance explosives with a good balance of energy and stability. The introduction of explosophoric groups (such as nitro or nitramino groups) onto the 1,3,4-oxadiazole core is a common strategy to enhance its energetic properties.

While numerous 1,3,4-oxadiazole derivatives have been synthesized and their energetic properties, such as detonation velocity and pressure, have been characterized, no such data exists for this compound. The presence of a chloroethyl group might influence its decomposition pathways, but without experimental or theoretical studies, its potential as an energetic material is unknown.

Corrosion Inhibitors in Material Protection

1,3,4-Oxadiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic media. The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process. The nature of the substituents on the oxadiazole ring can influence the inhibition efficiency by affecting the electron density on the ring and the solubility of the compound in the corrosive medium.

Despite the extensive research on other 1,3,4-oxadiazole derivatives as corrosion inhibitors, there are no published studies specifically evaluating the performance of this compound in this capacity.

Supramolecular Assembly and Crystal Engineering

The study of intermolecular interactions in the solid state is crucial for the rational design of crystalline materials with desired properties. In the context of 1,3,4-oxadiazole derivatives, crystal engineering focuses on understanding how non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, direct the self-assembly of molecules into specific supramolecular architectures. The substituents on the 1,3,4-oxadiazole ring are instrumental in dictating these interactions and the resulting crystal packing.

A search of crystallographic databases reveals a lack of single-crystal X-ray diffraction data for this compound. Consequently, its solid-state structure and the nature of its intermolecular interactions have not been elucidated.

Agrochemical Applications of 1,3,4 Oxadiazole Derivatives

Development of Herbicidal Agents

Derivatives of 1,3,4-oxadiazole (B1194373) have been successfully commercialized as herbicides for the selective control of a wide array of annual broadleaf and grassy weeds. These compounds are crucial in modern agriculture for managing unwanted vegetation in various settings, including turf, ornamentals, and agricultural fields. solutionsstores.commdpi.com

One of the most prominent examples of a 1,3,4-oxadiazole-based herbicide is Oxadiazon. solutionsstores.com This compound is effective for both pre-emergent and post-emergent weed control. solutionsstores.com The primary mode of action for Oxadiazon is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is essential for plant development. solutionsstores.comwa.gov By disrupting this enzyme, Oxadiazon leads to the breakdown of plant tissues and ultimately, the death of the weed. solutionsstores.com It is known for providing season-long control with a single application and does not impede the root growth of turf, making it suitable for spring applications. solutionsstores.com

Research has also explored other 1,3,4-oxadiazole derivatives for their herbicidal potential. For instance, a series of 1,3,4-oxadiazole thioether compounds were synthesized and evaluated for their herbicidal activity against lettuce and bentgrass. While most of these compounds showed low phytotoxicity, some exhibited a bleach effect, indicating potential for further development. nih.gov

Table 1: Herbicidal Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound NameTarget WeedsMode of Action
OxadiazonAnnual grasses and broadleaf weeds (e.g., Carpetweed, Crabgrass, Barnyardgrass) solutionsstores.comlawnandpestcontrolsupply.comProtoporphyrinogen oxidase (PPO) inhibitor solutionsstores.comwa.gov
2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleBentgrass and lettuce nih.govBleach effect observed nih.gov
2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleBentgrass and lettuce nih.govBleach effect observed nih.gov

Insecticidal Compound Research

The 1,3,4-oxadiazole scaffold is a key component in the development of novel insecticides. mdpi.com These compounds have shown efficacy against a range of insect pests, including those that cause significant damage to crops.

One area of research has focused on grafting 1,3,4-oxadiazole derivatives onto polymers like chitosan. Studies have demonstrated that certain chitosan-grafted 1,3,4-oxadiazole derivatives exhibit good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Another significant class of insecticides is the anthranilic diamides, which act on insect ryanodine receptors. wikipedia.org The incorporation of a 1,3,4-oxadiazole ring into the structure of anthranilic diamides has been a successful strategy for creating potent insecticides. For example, pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring have been synthesized and tested against the diamondback moth, Plutella xylostella. One particular compound, N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide, showed significant activity at various concentrations. researchgate.net

Further research into anthranilic diamide analogs containing 1,3,4-oxadiazole rings has yielded compounds with high activity against P. xylostella. One such compound, 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, displayed 71.43% activity against this pest at a concentration of 0.4 μg/mL. rsc.org Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have also demonstrated strong activity against house flies and leaf rollers by interfering with chitin biosynthesis. mdpi.com

Table 2: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundTarget PestActivity
Chitosan-grafted 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol derivativesSpodoptera littoralisGood insecticidal activity nih.gov
N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamidePlutella xylostella67% activity at 100 μg/mL, 50% at 50 μg/mL, 34% at 10 μg/mL researchgate.net
3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamidePlutella xylostella71.43% activity at 0.4 μg/mL rsc.org
2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO)House flies, leaf rollersStrong activity mdpi.com

Fungicidal Agents in Crop Protection

1,3,4-Oxadiazole derivatives have emerged as a promising class of fungicides for controlling a variety of plant pathogenic fungi that threaten crop yields. nih.govfrontiersin.org Research has demonstrated their efficacy against several economically important fungal diseases.

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Many of the synthesized compounds exhibited positive antifungal activities. nih.govfrontiersin.org Notably, against E. turcicum, several compounds showed significant antifungal activity with EC50 values lower than the commercial fungicide carbendazim. nih.govnih.gov For example, compounds designated as 4k, 5e, and 5k had EC50 values of 50.48 µg/mL, 47.56 µg/mL, and 32.25 µg/mL, respectively, compared to carbendazim's EC50 of 102.83 µg/mL. nih.govnih.gov Compound 5k, in particular, showed superior inhibitory activity against all three tested fungi. nih.govfrontiersin.org

Further studies have also investigated the fungicidal properties of 2-alkyl(alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles against Rhizoctonia solani, the pathogen responsible for rice sheath blight. acs.org

Table 3: Fungicidal Activity of Selected 1,3,4-Oxadiazole Derivatives Against Plant Pathogens

CompoundPathogenEC50 (µg/mL)
4kExserohilum turcicum50.48 nih.govnih.gov
5eExserohilum turcicum47.56 nih.govnih.gov
5kExserohilum turcicum32.25 nih.govnih.gov
Carbendazim (Control)Exserohilum turcicum102.83 nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis in Agrochemistry

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective agrochemicals.

In the context of fungicidal activity, the introduction of aromatic five-membered heterocycles, such as furan (B31954) and thiophene rings, has been shown to enhance the antifungal properties of 1,3,4-oxadiazole derivatives. frontiersin.org For instance, compounds containing a furan or thiophene ring demonstrated superior inhibitory effects against the tested plant pathogenic fungi. frontiersin.org Additionally, the presence of electron-withdrawing groups like chloro (Cl) or nitro (NO2) groups can increase the fungitoxicity of these compounds. rjas.org

For insecticidal compounds, SAR analysis of anthranilic diamide analogs revealed that derivatives containing a 1,3,4-oxadiazole ring were more potent than those with a 1,2,4-oxadiazole ring. rsc.org Furthermore, the specific substituents attached to the oxadiazole ring also played a crucial role in determining the insecticidal activity. rsc.org Density functional theory calculations on certain pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring indicated that the introduction of the oxadiazole ring significantly altered the electron distribution within the molecule, which may account for variations in their insecticidal activity compared to established insecticides like chlorantraniliprole. researchgate.net

These SAR studies provide valuable insights for the rational design and optimization of 1,3,4-oxadiazole-based agrochemicals with improved efficacy and desired biological profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole?

  • Method: Cyclization of hydrazides or thiosemicarbazides is a common route for 1,3,4-oxadiazoles. For example, 2-amino-5-aryl-1,3,4-oxadiazoles are synthesized via refluxing hydrazides with phosphorus oxychloride (POCl₃) . Adapting this, the chloroethyl group could be introduced via nucleophilic substitution (e.g., using 1-chloroethylamine) after cyclization.
  • Key Parameters: Optimize reaction time, temperature (typically 80–100°C), and stoichiometry of POCl₃ to minimize side products. Monitor progress via TLC .

Q. How can the purity and structural identity of the compound be verified post-synthesis?

  • Analytical Workflow:

  • Purity: Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards .
  • Structural Confirmation:
  • NMR: Assign peaks for the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and chloroethyl group (δ 1.5–2.0 ppm for CH₂CH₃; δ 3.5–4.0 ppm for Cl-CH₂) .
  • Mass Spectrometry: Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or ethyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloroethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Experimental Design:

  • Compare reactivity with analogs (e.g., 2-methyl or 2-bromoethyl derivatives) in Suzuki-Miyaura couplings.
  • Key Variables: Catalyst (Pd(PPh₃)₄), base (K₂CO₃), solvent (DME/H₂O), and temperature. Monitor yields and byproducts via GC-MS .
    • Data Analysis: Use Hammett plots to correlate substituent effects (σ⁺ for chloroethyl) with reaction rates. Steric hindrance may reduce coupling efficiency compared to less bulky groups .

Q. What contradictions exist in spectral data interpretation for 1,3,4-oxadiazoles with chloroalkyl substituents?

  • Case Study: In 2-(chloromethyl)-5-aryl-oxadiazoles, NMR δ for CH₂Cl often overlaps with aromatic protons, complicating assignments. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Mitigation: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

  • Protocol:

Docking Studies: Use AutoDock Vina to model interactions with Src kinase (PDB: 2SRC). The oxadiazole ring may act as a hinge-binding motif, while the chloroethyl group could occupy hydrophobic pockets .

MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

  • Validation: Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve low solubility issues in biological assays?

  • Approaches:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design: Synthesize phosphate or acetylated derivatives for improved aqueous solubility .
    • Validation: Measure solubility via shake-flask method and confirm bioactivity in cell-based assays (e.g., MTT for cytotoxicity) .

Data Contradiction and Optimization

Q. Why do discrepancies arise in reported anticancer activities of similar 1,3,4-oxadiazoles?

  • Root Cause: Variability in cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), or impurity profiles.
  • Resolution:

  • Standardize assays using NCI-60 cell lines.
  • Re-evaluate compound purity via LC-MS and control for batch-to-batch variability .

Q. How to optimize reaction yields for large-scale synthesis?

  • Process Chemistry:

  • Catalyst Screening: Test FeCl₃ or ZnCl₂ as Lewis acid catalysts to enhance cyclization efficiency .
  • Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.